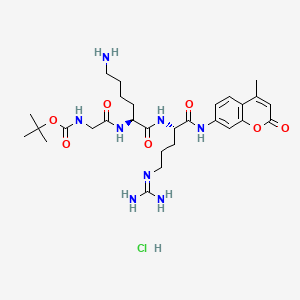
(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C6H13ClN2O . It is also known by its IUPAC name, (3R)-1-acetyl-3-pyrrolidinamine . The compound is available from various suppliers, including LEAP CHEM CO., LTD and AA BLOCKS, INC .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m1/s1 . The compound has a molecular weight of 164.63 g/mol . Its canonical SMILES structure is CC(=O)N1CCC(C1)N.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.63 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 164.0716407 g/mol, and its monoisotopic mass is also 164.0716407 g/mol . The topological polar surface area of the compound is 46.3 Ų . The compound has a heavy atom count of 10 .Aplicaciones Científicas De Investigación
Pharmaceutical Formulation and Drug Delivery
Poly(N-vinyl pyrrolidone) (PVP) plays a crucial role in drug delivery systems, showcasing the utility of pyrrolidone derivatives in the pharmaceutical industry. PVP's hydrophilic nature makes it a promising carrier for both natural and synthetic active principles. Its application ranges across various formulations like microparticles, nanoparticles, and hydrogels, highlighting its versatility in developing new pharmaceutical forms. This underlines the potential use of pyrrolidone derivatives, including (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, in enhancing drug solubility, stability, and bioavailability (Franco & De Marco, 2020).
Analytical Chemistry and Chromatography
In analytical chemistry, specifically hydrophilic interaction chromatography (HILIC), pyrrolidone derivatives demonstrate significant utility. HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. The interaction of pyrrolidone with various substances improves the solvency and compatibility of chromatographic analyses. This indicates the utility of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in enhancing analytical methodologies, particularly in the separation of complex mixtures (Jandera, 2011).
Surface Chemistry and Surfactants
Pyrrolidone-based surfactants have found applications in industrial and academic research due to their unique surface-active properties. These surfactants, derived from pyrrolidone, can enhance water solubility, compatibility, and solvency, showcasing the chemical's versatility in modifying surface chemistry for various applications. This highlights the potential of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in the development of new surfactants with improved performance and reduced toxicity (Login, 1995).
Photodynamic Therapy
In the field of photodynamic therapy (PDT), pretreatment methods to enhance protoporphyrin IX accumulation are critical for improving clinical outcomes. While the specific application of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in PDT is not directly mentioned, the research on pretreatment strategies underscores the importance of chemical manipulation in optimizing therapeutic effects. This suggests potential research avenues for pyrrolidone derivatives in enhancing drug penetration and efficacy in PDT (Gerritsen et al., 2008).
Amino Acid Analysis
Ninhydrin reaction, a cornerstone in amino acid analysis, illustrates the importance of chemical reactions in detecting and analyzing primary amino groups. While the ninhydrin reaction primarily targets amino acids, the fundamental chemistry involved highlights the potential for (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride and similar compounds in analytical applications, particularly in the quantification and analysis of amino acids and proteins across various scientific disciplines (Friedman, 2004).
Propiedades
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGPRLTQNOAMC-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride | |
CAS RN |
1286208-55-6 |
Source


|
| Record name | 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)


![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)






